2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can give insights into how the compound behaves under different conditions .Mechanism of Action
Target of Action
Isothiazolinones are often used as biocides due to their bacteriostatic and fungiostatic activity . They target a broad range of microorganisms, including bacteria and fungi.
Mode of Action
They are strong sensitizers, which means they can trigger an immune response that leads to skin irritations and allergies .
Result of Action
The primary result of the action of isothiazolinones is the inhibition of growth or death of targeted microorganisms. They can also cause skin irritations and allergies in humans due to their sensitizing properties .
Action Environment
The effectiveness and stability of isothiazolinones can be influenced by various environmental factors. For example, they may pose ecotoxicological hazards, which has led to restrictions on their use by EU legislation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(E)-2,4-dichlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-6-5-8(13)7-14-11(15)9-3-1-2-4-10(9)18(14,16)17/h1-5H,6-7H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMLDTZBRQNEQD-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=CCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C(=C\CCl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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